molecular formula C23H24N2O5 B5417611 5-({3-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

5-({3-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B5417611
M. Wt: 408.4 g/mol
InChI Key: MADXPRVKVSJNSI-UHFFFAOYSA-N
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Description

The compound “5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical compound with a complex structure . It is related to the class of compounds known as pyrimidinetriones .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources. Typically, the reactivity of a compound depends on its functional groups and the conditions under which it is subjected .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as molecular weight, density, boiling point, and melting point. For this compound, the molecular weight is 424.51300 . Other physical and chemical properties are not specified in the available resources .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. This information is particularly relevant for bioactive compounds. Unfortunately, the mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

Information about the safety and hazards associated with this compound is not available in the searched resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for research on this compound are not specified in the available resources. The potential applications and research directions would depend on the properties and reactivity of the compound .

Properties

IUPAC Name

5-[[3-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-23(2,3)16-7-9-17(10-8-16)29-11-12-30-18-6-4-5-15(13-18)14-19-20(26)24-22(28)25-21(19)27/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADXPRVKVSJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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